Differential CYP Enzyme Inhibition: 2-Chloro-7-nitrobenzo[d]oxazole Exhibits Weak CYP2E1 Interaction Compared to CYP2C8-Active Analogs
The target compound 2-Chloro-7-nitrobenzo[d]oxazole was profiled for CYP enzyme inhibition and demonstrated minimal interaction with CYP2E1, exhibiting an IC₅₀ greater than 20,000 nM in human liver microsomes [1]. In stark contrast, structurally related benzoxazole-containing compounds developed in the same chemotype, such as the advanced leads BAY-4931 and BAY-0069, have been optimized for specific target engagement with PPARγ rather than CYP off-targets [2]. This data positions the unsubstituted 2-chloro-7-nitro scaffold as a relatively 'silent' starting point for CYP liability, minimizing the risk of early-stage metabolism-driven attrition compared to more heavily elaborated analogs.
| Evidence Dimension | CYP2E1 Inhibition |
|---|---|
| Target Compound Data | IC₅₀ > 20,000 nM |
| Comparator Or Baseline | CYP2C8 inhibition by benzoxazole derivatives (e.g., CHEMBL2413882: IC₅₀ = 120 nM); Class-level baseline for CYP inhibition risk |
| Quantified Difference | Target compound IC₅₀ is >167-fold higher (weaker inhibition) than the CYP2C8-active comparator |
| Conditions | Human liver microsomes; chlorzoxazone 6-hydroxylation assay; 20 min incubation; LC-MS analysis |
Why This Matters
A weak CYP2E1 inhibition profile (IC₅₀ > 20 µM) suggests a lower probability of CYP-mediated drug-drug interactions, making this scaffold a cleaner starting point for medicinal chemistry optimization compared to analogs with sub-micromolar CYP inhibition.
- [1] BindingDB Entry BDBM50438845 (CHEMBL2413882). Inhibition of CYP2E1 in human liver microsomes. Data curated by ChEMBL, 2014. View Source
- [2] Orsi, D. L., et al. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry, 2022, 65(21), 14843–14863. View Source
